2-Isopropyl-5-methylbenzoic acid

Descripción general

Descripción

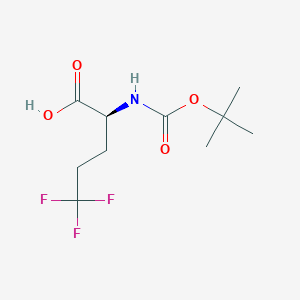

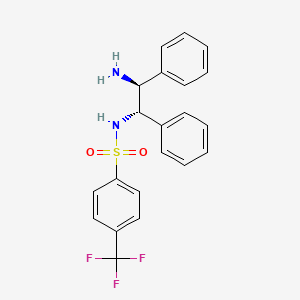

2-Isopropyl-5-methylbenzoic acid (2iPMA) is a small molecule with the molecular formula C11H14O2 . It has been shown to reduce weight gain in mice and rats . 2iPMA is an agonist of the TRPA1 channel, which is expressed in tissues such as the brain, stomach, colon, and liver .

Molecular Structure Analysis

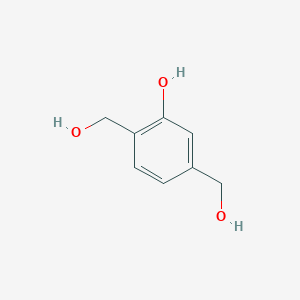

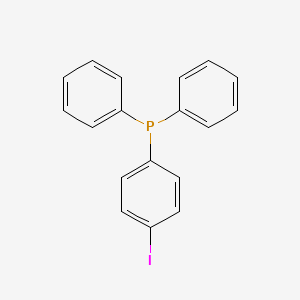

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure includes a benzene ring substituted with an isopropyl group and a methyl group .Chemical Reactions Analysis

2iPMA blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin, increasing cation influx into cells and causing thermogenesis .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 287.6±19.0 °C at 760 mmHg, and a flash point of 136.6±16.2 °C . It has a molar refractivity of 52.2±0.3 cm3, and a molar volume of 168.3±3.0 cm3 . Its water solubility at 25 deg C is 53.75 mg/L .Aplicaciones Científicas De Investigación

Steric Effects in Isopropylbenzoic Acids

The steric effects of the isopropyl group in isomers of isopropylbenzoic acids, including 2-isopropylbenzoic acid, were studied for their impact on properties like enthalpies of formation, gas-phase acidities, and IR spectra. 2-Isopropyl-5-methylbenzoic acid, due to its conformational flexibility, shows relatively small steric effects, influencing the conformation of the carboxyl group and gas-phase acidity (Fiedler et al., 1999).

Structural Analyses

In the field of structural chemistry, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, has been synthesized and studied using X-ray crystal analysis. This research provides insights into the molecular and crystal structures of such compounds (Covarrubias-Zúñiga et al., 2002).

Solvent-Dependent Coordination Polymers

Research on cobalt complexes of related compounds, including 3,5-dinitro-4-methylbenzoic acid, has shown the formation of coordination polymers dependent on the solvents used. This study aids in understanding the self-assembly and crystal lattice structures influenced by various solvents (Pedireddi & Varughese, 2004).

Synthesis of Derivatives

2-Isocyanophenyl 4-methylbenzoate, a convertible isocyanide, has been utilized in the synthesis of 2,5-diketopiperazine derivatives. This demonstrates the chemical versatility of isopropyl-5-methylbenzoic acid derivatives in synthesizing a range of organic compounds (Ji et al., 2014).

Solubility and Solvent Effects

Investigations into the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents are essential for understanding their purification processes. This research provides crucial data on the solubility behavior of such compounds in different solvents, which is fundamental for their practical applications in chemical synthesis and analysis (Zhu et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-Isopropyl-5-methylbenzoic acid (2iPMA) is the TRPA1 channel . This channel is expressed in various tissues such as the brain, stomach, colon, and liver . The TRPA1 channel plays a crucial role in the body’s response to environmental irritants, cold temperatures, and mechanical pressure .

Mode of Action

2iPMA acts as an agonist of the TRPA1 channel . It blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin . This competition leads to an increase in cation influx into cells, causing thermogenesis . Additionally, 2iPMA has non-selective effects on cations and increases levels of circulating hormones .

Biochemical Pathways

Its action on the trpa1 channel suggests it may influence pathways related to pain perception, inflammation, and body temperature regulation

Result of Action

The action of 2iPMA has been shown to reduce weight gain in mice and rats . This is likely due to its effect on the TRPA1 channel and the subsequent increase in thermogenesis . The increased levels of circulating hormones may also contribute to this effect .

Análisis Bioquímico

Biochemical Properties

2-Isopropyl-5-methylbenzoic acid interacts with the TRPA1 channel, a member of the transient receptor potential channel family . It blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin . This interaction increases cation influx into cells and causes thermogenesis .

Cellular Effects

The interaction of this compound with the TRPA1 channel influences cell function by increasing cation influx into cells . This can lead to changes in cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the TRPA1 channel . It competes with endogenous agonists for binding to the channel, thereby inhibiting the channel’s function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce weight gain The effects of different dosages of this compound have not been extensively studied

Metabolic Pathways

Propiedades

IUPAC Name |

5-methyl-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKDXLCGQACZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4424-25-3 | |

| Record name | 5-Methyl-2-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)

![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)